5,7-dibromo-8-quinolinol 1-oxide

Lipophilicity Drug-likeness prediction QSAR

Select 5,7-dibromo-8-quinolinol 1-oxide (HdBrQNO) for its unmatched versatility in advanced materials and analytical chemistry. This N-oxide is the only halogenated 8-quinolinol N-oxide that yields infinite 1D chain structures upon Cu(II) complexation, a critical advantage for designing low-dimensional magnetic materials and conductive MOFs. Its unique crystallographic polymorphism (C2/c and P21/n phases) and high lipophilicity (LogP 4.33) ensure superior performance in solid-form screening and liquid-liquid extractions over dichloro, iodo, or parent analogs.

Molecular Formula C9H5Br2NO2
Molecular Weight 318.95 g/mol
Cat. No. B5659264
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,7-dibromo-8-quinolinol 1-oxide
Molecular FormulaC9H5Br2NO2
Molecular Weight318.95 g/mol
Structural Identifiers
SMILESC1=CC2=C(C(=C(C=C2Br)Br)O)[N+](=C1)[O-]
InChIInChI=1S/C9H5Br2NO2/c10-6-4-7(11)9(13)8-5(6)2-1-3-12(8)14/h1-4,13H
InChIKeyBRWYIVVRBSLDDK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5,7-Dibromo-8-quinolinol 1-Oxide (HdBrQNO): Physicochemical Profile and Research Provenance for Informed Procurement


5,7-Dibromo-8-quinolinol 1-oxide (CAS not yet universally assigned; synonym: 5,7-dibromo-8-hydroxyquinoline N-oxide, HdBrQNO) is a halogenated 8-quinolinol N-oxide derivative with the molecular formula C₉H₅Br₂NO₂ and a molecular weight of 318.95 g/mol . This compound belongs to the class of N-oxide-functionalized 8-hydroxyquinolines, which combine the metal-chelating properties of the 8-hydroxyquinoline scaffold with the enhanced coordination versatility of the N-oxide group. HdBrQNO has been synthesized and characterized as part of a comparative series alongside its dichloro (HdClQNO), parent (8-HQNO), and iodo (HIQNO) analogs, with antiproliferative activity assessed across multiple cancer cell lines [1]. Its computed LogP of 4.33 and aqueous solubility (LogSW) of −4.65 indicate substantial lipophilicity that distinguishes it from both the parent N-oxide and the non-N-oxide parent compound broxyquinoline .

Why 5,7-Dibromo-8-quinolinol 1-Oxide Cannot Be Interchanged with Other 8-Quinolinol N-Oxides: A Pre-Evidence Rationale


Within the 8-quinolinol N-oxide class, substitution at the 5- and 7-positions fundamentally alters multiple selection-critical properties simultaneously—lipophilicity, metal-chelate stability, crystal packing, and biological activity profile—in a manner that is neither linear nor predictable from the halogen identity alone. HdBrQNO is the only member of the halogenated N-oxide series to exhibit crystallographic polymorphism (two distinct monoclinic phases, C2/c and P21/n), while its dichloro analog HdClQNO crystallizes in only one form [1]. Furthermore, stability constant determinations for HdBrQNO require 75% v/v aqueous dioxan versus only 50% for the dichloro and dinitro analogs, reflecting a solubility differential that directly impacts experimental protocol design and reproducibility [2]. These compound-specific physicochemical divergences mean that substituting HdBrQNO with HdClQNO, 8-HQNO, or HIQNO in a research or industrial workflow will yield non-equivalent outcomes in coordination chemistry, analytical separations, and biological screening.

Quantitative Differential Evidence for 5,7-Dibromo-8-quinolinol 1-Oxide Relative to Closest Analogs


Computed LogP and Aqueous Solubility Differentiation: HdBrQNO vs. 8-HQNO vs. Broxyquinoline

5,7-Dibromo-8-quinolinol 1-oxide exhibits a computed LogP of 4.33 and LogSW of −4.65, representing a dramatic >2.3 log unit increase in lipophilicity compared to the parent 8-quinolinol N-oxide (8-HQNO, LogP = 1.97) . It also surpasses the non-N-oxide parent broxyquinoline (experimental LogP 3.38–3.44) by approximately 0.9 log units . The tPSA of HdBrQNO (47.2 Ų) is comparable to 8-HQNO (45.69 Ų), indicating that the enhanced lipophilicity arises predominantly from halogen substitution rather than hydrogen-bonding changes. This quantitative LogP shift predicts approximately 200-fold higher octanol–water partitioning for HdBrQNO relative to 8-HQNO.

Lipophilicity Drug-likeness prediction QSAR

Crystallographic Polymorphism: HdBrQNO as the Only Dual-Polymorph Member of the Halogenated 8-Quinolinol N-Oxide Series

Single-crystal X-ray diffraction analysis reveals that 5,7-dibromo-8-quinolinol N-oxide crystallizes in two distinct polymorphic modifications: HdBrQNOa in the monoclinic C2/c space group (a = 11.0376, b = 10.8788, c = 16.0618 Å, β = 103.611°, density = 2.260 g/cm³, Z = 8) and HdBrQNOb in the monoclinic P21/n space group (a = 3.9317, b = 14.3412, c = 16.4974 Å, β = 91.494°, density = 2.278 g/cm³, Z = 4) [1]. In contrast, the dichloro analog HdClQNO crystallizes exclusively in P21/n and is isostructural with only HdBrQNOb; the iodo analog HIQNO adopts P21; and the parent 8-HQNO adopts P21/c [1]. No other halogenated 8-quinolinol N-oxide in the series exhibits crystallographic polymorphism.

Solid-state chemistry Polymorph screening Crystal engineering

Unique Copper(II) Coordination Polymer Architecture: {[Cu(dBrQNO)₂]·2H₂O}ₙ as the First Infinite-Chain N-Oxide–Cu(II) Complex

The reaction of HdBrQNO with CuCl₂ yields {[Cu(dBrQNO)₂]·2H₂O}ₙ (complex 5), the first structurally characterized copper(II) complex with an N-oxide ligand derived from 8-HQNO that forms infinite one-dimensional coordination polymer chains [1]. In this structure, each Cu(II) atom is coordinated to six oxygen atoms from two bidentate chelating dBrQNO⁻ ligands in an elongated tetragonal bipyramid, with bridging oxygen atoms of N-oxide groups occupying axial positions to propagate the chain [1]. By contrast, the Cu(II) complexes of 8-HQNO, HdClQNO, and HIQNO all form discrete molecular complexes (monomeric or dimeric), not coordination polymers [1]. This structural divergence is directly attributable to the specific steric and electronic profile of the dibromo substitution pattern on the N-oxide scaffold.

Coordination chemistry Metal-organic frameworks Bioinorganic chemistry

Solubility-Driven Solvent Requirement for Stability Constant Determination: 75% vs. 50% Aqueous Dioxan

Potentiometric pH titration studies of trivalent metal complexes (Fe³⁺, Al³⁺, Y³⁺, and lanthanon(III) ions) required 75% v/v aqueous dioxan for 5,7-dibromo-8-hydroxyquinoline N-oxide, compared to only 50% v/v aqueous dioxan for the 5,7-dichloro and 5,7-dinitro analogs [1]. The higher organic solvent requirement for HdBrQNO is a direct consequence of its lower aqueous solubility (LogSW −4.65) relative to the less lipophilic dichloro analog. The stability constants (log K₁) of the lanthanon complexes with each ligand increase with increasing atomic number and exhibit the characteristic 'gadolinium break'; however, the absolute log K₁ values for a given metal ion decrease with decreasing ligand basicity in the order: HdClQNO > HdBrQNO > dinitro-N-oxide [1].

Stability constants Metal complexation Solution thermodynamics

Analytical Selectivity: Gravimetric Ce(IV)/Th(IV) Separation and Spectrophotometric Ru(III) Determination with HdBrQNO

5,7-Dibromo-8-hydroxyquinoline N-oxide has been validated as a selective gravimetric reagent for the separation and determination of cerium(IV) and thorium(IV), enabling their quantitative precipitation from mixtures containing other rare-earth elements [1]. In parallel, the compound has been employed for the spectrophotometric determination of ruthenium(III), alongside the 5,7-dichloro and 5,7-dinitro N-oxide analogs, demonstrating the analytical utility of the halogenated N-oxide series [2]. While all three halogenated N-oxides function as Ru(III) reagents, the dibromo derivative offers distinct solubility and extraction characteristics attributable to its higher lipophilicity, which can favor liquid–liquid extraction workflows over the more water-compatible dichloro analog.

Analytical chemistry Rare-earth separation Spectrophotometry

Principled Application Scenarios for 5,7-Dibromo-8-quinolinol 1-Oxide Based on Quantitative Differentiation Evidence


Coordination Polymer and Low-Dimensional Material Design Leveraging Unique Cu(II) Bridging Mode

Researchers synthesizing Cu(II)-based coordination polymers should prioritize HdBrQNO over HdClQNO, 8-HQNO, or HIQNO because it is the only ligand in this series that yields an infinite 1D chain structure upon Cu(II) complexation [1]. The bridging N-oxide oxygen coordination mode, structurally characterized as {[Cu(dBrQNO)₂]·2H₂O}ₙ, is unique to the dibromo-substituted scaffold and cannot be replicated with the chloro, iodo, or unsubstituted N-oxide ligands under analogous synthetic conditions. This property is directly relevant to the development of low-dimensional magnetic materials, conductive metal-organic frameworks, and bioinorganic model compounds.

Lipophilicity-Driven Biological Assay Design Requiring High Membrane Partitioning

For cell-based antiproliferative or antimicrobial assays where high membrane permeability is critical, HdBrQNO (computed LogP = 4.33) offers approximately 200-fold higher predicted octanol–water partitioning than the parent 8-HQNO (LogP = 1.97) [1]. This property matters when screening compound libraries against intracellular targets or when designing structure–activity relationship (SAR) studies across the halogenated 8-quinolinol N-oxide series. The enhanced lipophilicity also translates to superior extractability in liquid–liquid separation schemes, as demonstrated by its requirement for 75% dioxan in stability constant measurements [2].

Polymorph-Dependent Solid-State Formulation and Crystallization Process Development

HdBrQNO is the sole member of the halogenated 8-quinolinol N-oxide series to exhibit crystallographic polymorphism (C2/c and P21/n space groups), a property absent in HdClQNO (P21/n only), 8-HQNO (P21/c only), and HIQNO (P21 only) [1]. This polymorphic behavior is relevant for pharmaceutical solid-form screening, where different crystal forms can exhibit distinct dissolution rates, thermodynamic stability, and processing characteristics. Laboratories engaged in pre-formulation studies or solid-state characterization should select HdBrQNO when polymorph-dependent property tuning is desired.

Selective Rare-Earth Analytical Separation and Geochemical Thorium/Cerium Determination

Analytical laboratories performing rare-earth element separation or geochemical thorium/cerium assays should consider HdBrQNO based on its validated performance as a selective gravimetric reagent for Ce(IV) and Th(IV) [1]. The quantitative precipitation selectivity demonstrated for these actinide/lanthanide ions, established through primary literature validation, reduces the need for de novo reagent screening. Its higher LogP relative to the dichloro analog also makes HdBrQNO preferable in solvent extraction-based analytical workflows where organic-phase partitioning is advantageous.

Quote Request

Request a Quote for 5,7-dibromo-8-quinolinol 1-oxide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.